3-Bromo-4-methylbenzo[b]thiophene
Description
3-Bromo-4-methylbenzo[b]thiophene is a heterocyclic compound comprising a fused benzene and thiophene ring system. Its molecular formula is C₉H₇BrS (molecular weight: 227.12 g/mol), with a bromine atom at the C-3 position and a methyl group at C-4 of the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7BrS |
|---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
3-bromo-4-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3 |
InChI Key |
IDIBZRQUGQGQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogues
2.1 Substituent Position and Electronic Effects
- The bromine at C-3 is electron-withdrawing, polarizing the ring system .
- 5-Amino-7-methoxybenzo[b]thiophene derivatives: Substitutions on the benzene ring (e.g., amino at C-5, methoxy at C-7) enhance antiproliferative activity by optimizing electron density for tubulin binding .
- 3-Bromobenzo[b]thiophene (C₈H₅BrS): Lacking the C-4 methyl group, this compound exhibits simpler electronic properties, often serving as a precursor for functionalization .
2.2 Steric and Conformational Effects
The C-4 methyl group in 3-bromo-4-methylbenzo[b]thiophene may restrict rotational freedom, stabilizing specific conformations critical for binding to biological targets like tubulin. In contrast, C-2 methyl derivatives (e.g., 3-bromo-2-methylbenzo[b]thiophene) may sterically hinder interactions with deep hydrophobic pockets in proteins .
3.1 Antiproliferative Activity
Derivatives with substituents on the benzene ring often outperform those with thiophene-only modifications. For example:
The bromine and methyl groups in this compound could enhance tubulin binding via hydrophobic interactions (methyl) and halogen bonding (bromine), though direct activity data are needed .
3.2 Antimicrobial Activity
Thiophene derivatives with electron-withdrawing groups (e.g., bromine) often exhibit enhanced antimicrobial properties. For instance, triazole- and benzimidazole-fused thiophenes show broad-spectrum activity . The bromine in this compound may similarly disrupt microbial membranes or enzymes.
Molecular Docking and Tubulin Interactions
In docking studies (), methoxy-substituted benzo[b]thiophenes interact with Val181 in tubulin’s colchicine-binding site. The methyl group in this compound may occupy a similar hydrophobic region, while the bromine could engage in halogen bonding with proximal residues (Figure 2) .
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